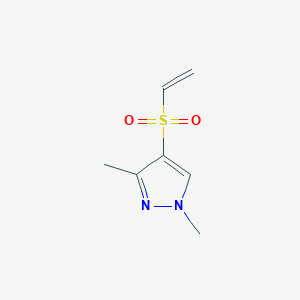

1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

4-ethenylsulfonyl-1,3-dimethylpyrazole |

InChI |

InChI=1S/C7H10N2O2S/c1-4-12(10,11)7-5-9(3)8-6(7)2/h4-5H,1H2,2-3H3 |

InChI Key |

GWNNFTGZFQCMSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)C=C)C |

Origin of Product |

United States |

Methodologies for the Synthesis of 1,3 Dimethyl 4 Vinylsulfonyl 1h Pyrazole and Analogous Pyrazole Vinyl Sulfone Architectures

Strategic Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the cornerstone of synthesizing compounds like 1,3-dimethyl-4-(vinylsulfonyl)-1H-pyrazole. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-difunctionalized compound with a hydrazine (B178648) derivative. nih.govmdpi.com This approach involves the reaction of a bidentate nucleophile, hydrazine, with a three-carbon component containing two electrophilic centers, such as a 1,3-diketone, a β-ketoester, or an α,β-unsaturated ketone. nih.govmdpi.com

For the synthesis of a 4-sulfonyl pyrazole derivative, a precursor containing the sulfonyl group at the 2-position of the 1,3-dicarbonyl system would be required. The general reaction mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov The regioselectivity of the cyclization can be a critical factor, especially when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds. nih.gov For instance, the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with arylhydrazines can yield two different regioisomers, although reaction conditions can be optimized to favor one over the other. nih.gov

While this method is robust, the synthesis of the requisite 1,3-dicarbonyl precursor already containing the vinyl sulfone or a precursor group can be a limitation. A patent for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a potential precursor, utilizes the condensation of ethyl acetoacetate (B1235776) with triethyl orthoformate, followed by cyclization with methylhydrazine. google.com Subsequent conversion of the carboxylic acid to a vinyl sulfone group would be necessary.

1,3-Dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. chim.it This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkene or alkyne. wikipedia.org

The reaction of diazo compounds with olefinic substrates, particularly electron-deficient alkenes like vinyl sulfones, provides a direct route to pyrazoline intermediates, which can then be oxidized to pyrazoles. wikipedia.orgsci-hub.se The regioselectivity of the addition is a key aspect of this synthesis. wikipedia.org For example, the reaction of diazomethane (B1218177) with trans-diethyl glutaconate is highly regioselective. wikipedia.org

This strategy has been successfully applied to the synthesis of sulfonylpyrazoles. sci-hub.se The 1,3-dipolar cycloaddition of a diazo sulfone with vinyl sulfone was found to be a compatible strategy, affording a 3-sulfonylpyrazole in good yield. sci-hub.se This highlights the utility of vinyl sulfones as effective dipolarophiles in the synthesis of pyrazole-sulfone architectures. The reaction proceeds by the addition of the diazo compound across the double bond of the vinyl sulfone to form a pyrazoline, which may then aromatize to the pyrazole.

A notable advancement in the synthesis of pyrazole sulfonyl derivatives is the use of vinyl sulfonyl fluorides as dipolarophiles. A metal-free (3+2) cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate has been developed for the efficient construction of pyrazole cores. thieme-connect.combohrium.comorganic-chemistry.org This reaction proceeds via a Michael addition-initiated ring closure, followed by the elimination of sulfur dioxide (SO₂) gas. bohrium.comorganic-chemistry.org

The process is initiated by the attack of the carbanion from the diazo compound on the electron-deficient β-carbon of the vinyl sulfonyl fluoride (B91410). bohrium.comorganic-chemistry.org This is followed by cyclization and elimination to form the pyrazole ring. Optimal conditions for pyrazole formation have been identified as using triethylamine (B128534) in toluene (B28343) at 70°C, achieving yields of up to 75%. organic-chemistry.org This method offers a direct route to pyrazoles with a sulfonyl fluoride group, which can be a versatile handle for further chemical modifications.

Table 1: Synthesis of Pyrazoles via (3+2) Cycloaddition of Vinyl Sulfonyl Fluorides with Ethyl Diazoacetate organic-chemistry.org

| Entry | Vinyl Sulfonyl Fluoride Substituent | Product Yield (%) |

| 1 | Phenyl | 75 |

| 2 | 4-Methylphenyl | 72 |

| 3 | 4-Methoxyphenyl | 68 |

| 4 | 4-Chlorophenyl | 70 |

| 5 | 2-Naphthyl | 65 |

Flow Chemistry and Sonication Methodologies in Pyrazole Synthesis

The construction of the pyrazole scaffold, a critical step in forming the target compound, has been significantly advanced by the adoption of flow chemistry and sonication techniques. These methods offer substantial improvements over traditional batch processing.

Flow chemistry has emerged as a powerful tool for pyrazole synthesis, providing enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.comgalchimia.com Continuous-flow setups allow for the synthesis of pyrazoles from various precursors with good to excellent yields and high regioselectivity. mdpi.com For instance, a two-step flow process has been developed for the efficient synthesis of a library of pyrazoles, starting from acetophenones which are first condensed to form an intermediate enaminone, followed by a second condensation with hydrazine. galchimia.com This approach minimizes the handling of potentially hazardous intermediates, such as diazonium salts and hydrazines, by generating them in situ. researchgate.net The integration of synthesis, purification, and analysis units in a continuous setup accelerates the optimization of reaction conditions. galchimia.com

Sonication, the application of ultrasound to chemical reactions, offers another avenue for process intensification in heterocycle synthesis. In the context of creating pyrazole-vinyl sulfone architectures, sonication is particularly relevant to the Wittig-Horner reaction. The use of ultrasound can lead to significant increases in product yields and reductions in reaction times. nih.gov For reactions that typically exhibit low yields when starting from certain ketones, applying ultrasound for a couple of hours can substantially improve the outcome. nih.gov This green chemistry approach enhances reaction efficiency while often operating under milder conditions than conventional methods. nih.gov

| Methodology | Advantages | Typical Application in Pyrazole Synthesis |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, process control; enables integration of synthesis and purification. mdpi.comgalchimia.com | Multi-step synthesis of pyrazole cores, such as Knorr cyclocondensation and 1,3-dipolar cycloadditions, with in-situ generation of hazardous intermediates. mdpi.comresearchgate.net |

| Sonication | Increased reaction rates, higher yields, shorter reaction times, milder conditions. nih.gov | Facilitating C-C bond formation steps, such as the Wittig-Horner reaction for introducing olefinic groups. nih.gov |

Introduction and Functionalization of the Vinylsulfonyl Moiety

Once the 1,3-dimethyl-1H-pyrazole core is synthesized, the next critical phase is the introduction of the vinylsulfonyl group at the C-4 position. This is typically achieved through a sequence of reactions that build the desired functionality onto the heterocyclic scaffold. Key strategies include the Wittig-Horner reaction to form a vinyl group that is subsequently oxidized, or derivatization from a pre-installed sulfonyl chloride group.

Wittig-Horner Methodologies for Vinyl Sulfones on Pyrazole Core

The Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, particularly favoring the formation of the thermodynamically stable E-isomer. organic-synthesis.comorganic-chemistry.org This reaction involves a phosphonate-stabilized carbanion reacting with a carbonyl compound. nih.gov

In the context of pyrazole-vinyl sulfones, this methodology is applied by first reacting a 4-formylpyrazole with a suitable phosphonate (B1237965) reagent. For example, the n-BuLi-mediated Wittig-Horner reaction of 4-formylpyrazoles with arylthiophosphonates can stereoselectively produce 4-vinyl sulfide (B99878) derivatives. nih.govresearchgate.net These vinyl sulfides serve as crucial intermediates, which are then selectively oxidized to the corresponding vinyl sulfones. nih.gov Oxidation is commonly achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid, which provide the target vinyl sulfones in satisfactory yields. nih.gov

| Step | Reaction | Reagents | Outcome |

| 1 | Wittig-Horner Olefination | 4-Formylpyrazole, Arylthiophosphonates, n-BuLi | Stereoselective formation of 4-vinyl sulfide pyrazole derivatives. nih.govresearchgate.net |

| 2 | Oxidation | Vinyl sulfide intermediate, mCPBA or H₂O₂/AcOH | Conversion to the final 4-vinyl sulfone pyrazole product. nih.gov |

Derivatization from Pyrazole-4-sulfonyl Chloride Precursors (e.g., 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride)

An alternative and direct route to the vinylsulfonyl moiety involves starting with a pyrazole ring already functionalized with a sulfonyl chloride group at the C-4 position. The key precursor for the target compound is 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride . scbt.comoakwoodchemical.comsigmaaldrich.com

The synthesis of this precursor typically involves the direct sulfonylation of the 1,3-dimethyl-1H-pyrazole. This is achieved by reacting the pyrazole with chlorosulfonic acid, often in a solvent like chloroform, followed by treatment with thionyl chloride to ensure complete conversion to the sulfonyl chloride. nih.gov

Properties of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride:

| Property | Value |

|---|---|

| CAS Number | 89501-93-9 scbt.com |

| Molecular Formula | C₅H₇ClN₂O₂S scbt.com |

| Molecular Weight | 194.64 g/mol scbt.comsigmaaldrich.com |

Once the pyrazole-4-sulfonyl chloride is obtained, it can be converted to the vinyl sulfone through a two-step sequence:

Reduction to Sulfinate: The sulfonyl chloride is first reduced to a sodium sulfinate salt.

Reaction with an Alkylating Agent: The sulfinate salt is then reacted with a suitable two-carbon electrophile, such as 1,2-dihaloethane, under basic conditions to generate the vinylsulfonyl group via an elimination reaction.

This pathway provides a versatile method for accessing a range of vinyl sulfone derivatives by modifying the reaction conditions and reagents in the final step.

Regioselective Functionalization at Pyrazole C-4 Position

The successful synthesis of this compound is critically dependent on the ability to introduce functionality specifically at the C-4 position of the pyrazole ring. The electronic nature of the pyrazole ring typically directs electrophilic substitution to this position, making it the most nucleophilic carbon atom, especially when the C-3 and C-5 positions are substituted.

Various methods have been developed to achieve regioselective C-4 functionalization. For instance, direct C-4 thio- and selenocyanation of pyrazoles can be accomplished using a hypervalent iodine-mediated electrophilic approach. beilstein-journals.org This metal-free method involves the in-situ generation of a reactive thio- or selenocyanogen (B1243902) chloride, which then undergoes electrophilic substitution onto the pyrazole skeleton. beilstein-journals.org This strategy is effective even for pyrazoles that are unsubstituted at the C-3 and C-5 positions, yielding the C-4 functionalized product with high regioselectivity. beilstein-journals.org

Reactivity and Transformational Chemistry of 1,3 Dimethyl 4 Vinylsulfonyl 1h Pyrazole

Conjugate Addition Chemistry (Michael Addition)

The electron-withdrawing nature of the sulfonyl group strongly activates the vinyl group of 1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole, making it highly susceptible to conjugate addition reactions, also known as Michael additions. This is a powerful method for forming new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Conjugate Addition to the Vinylsulfonyl Group

A wide array of nucleophiles can add to the activated double bond of vinyl sulfones. In a relevant study, various substituted pyrazoles were shown to undergo aza-Michael addition to vinyl sulfones in the presence of a silver carbonate catalyst. tandfonline.com This regioselective reaction leads to the formation of N-sulfonylethylated pyrazoles in excellent yields. tandfonline.com Although this study focuses on the pyrazole (B372694) acting as the nucleophile, it underscores the high reactivity of the vinyl sulfone as a Michael acceptor. It is therefore expected that this compound would react readily with various nucleophiles such as amines, thiols, and carbanions.

Table 1: Representative Nucleophiles for Conjugate Addition to Vinyl Sulfones

| Nucleophile Type | Example | Expected Product Type |

|---|---|---|

| N-Nucleophiles | Pyrazoles, Amines | β-Aminoethyl sulfones |

| S-Nucleophiles | Thiols | β-Thioethyl sulfones |

| C-Nucleophiles | Grignard reagents, Organolithiums | β-Alkylated ethyl sulfones |

This table represents the expected reactivity based on the general chemistry of vinyl sulfones.

Asymmetric Michael Additions Involving Vinyl Sulfones

The development of asymmetric Michael additions allows for the stereocontrolled synthesis of chiral molecules. Organocatalysis has emerged as a powerful tool in this context. Chiral primary amines derived from cinchona alkaloids, for instance, have been successfully employed to catalyze the highly enantioselective Michael addition of ketones to vinyl sulfone. Similarly, chiral bipyrrolidine catalysts have been used for the asymmetric addition of aldehydes to vinyl sulfones, yielding 1,4-adducts with good yields and high enantioselectivities. These methodologies could potentially be applied to this compound to generate chiral pyrazole-containing sulfones.

Intramolecular Cyclizations Facilitated by Michael Addition

The Michael addition can serve as a key step in intramolecular cyclization cascades to construct complex ring systems. If a nucleophilic moiety is present elsewhere in a molecule containing a vinyl sulfone, an intramolecular Michael addition can lead to the formation of a cyclic product. For example, acid-catalyzed intramolecular oxa-Michael additions of molecules containing both a hydroxyl group and an α,β-unsaturated ketone have been shown to efficiently produce dihydrofuran derivatives. This principle suggests that derivatives of this compound bearing a suitably positioned nucleophile could undergo intramolecular cyclization.

Cycloaddition Reactions and Pericyclic Processes

The vinyl group of this compound can participate in various cycloaddition reactions. The electron-deficient nature of the double bond makes it a good dienophile in Diels-Alder reactions and a partner in 1,3-dipolar cycloadditions.

A notable example is the cascade reaction between cinnamyl azides and vinyl sulfones, which directly produces dihydro-pyrrolo-pyrazole heterocycles. nih.gov This complex transformation involves an initial 1,3-dipolar cycloaddition of the azide (B81097) to the vinyl sulfone, followed by a series of rearrangements and cyclizations. nih.gov This demonstrates the potential of the vinylsulfonyl group to act as a dipolarophile in constructing fused heterocyclic systems.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| [4+2] Diels-Alder | Dienes (e.g., cyclopentadiene) | Cyclohexene-fused pyrazole sulfone |

This table outlines potential cycloaddition pathways for vinyl sulfones.

Electrophilic and Radical Reactivity

While the vinyl group is electron-deficient and thus generally unreactive towards electrophiles, radical additions are a viable reaction pathway. Vinyl sulfones can undergo radical cyclization reactions. For instance, photocatalytic methods have been developed for the synthesis of spirocyclic vinyl sulfones through a tandem radical cyclization and functional group migration process. These reactions typically involve the generation of a sulfonyl radical which then participates in a cascade of cyclization events.

Derivatization Strategies on the Vinylsulfonyl Group

The vinylsulfonyl group itself can be transformed into other functional groups. For example, ozonolysis can cleave the double bond to yield a sulfonyl-substituted aldehyde. The double bond can also be dihydroxylated or epoxidized, providing access to a range of functionalized pyrazole derivatives. Furthermore, the entire vinylsulfonyl group can potentially be modified or replaced through cross-coupling reactions, although this is less common than reactions involving the double bond.

Modifications of the Pyrazole Ring System in this compound

The reactivity of the pyrazole ring in this compound is significantly influenced by the electronic properties of its substituents. The presence of two methyl groups at the N1 and C3 positions and a potent electron-withdrawing vinylsulfonyl group at the C4 position dictates the regioselectivity of chemical transformations. Generally, pyrazoles are aromatic heterocyclic compounds susceptible to both electrophilic and nucleophilic attacks.

The C4 position of the pyrazole ring is typically the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. However, the vinylsulfonyl group at this position in this compound dramatically alters this reactivity profile. Due to its strong electron-withdrawing nature, the sulfonyl group deactivates the pyrazole ring towards electrophilic attack. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation at the remaining C5 position are expected to be significantly hindered and would likely require harsh reaction conditions, if they proceed at all.

Conversely, the electron-deficient nature of the pyrazole ring, exacerbated by the C4-vinylsulfonyl group, enhances its susceptibility to nucleophilic attack. The C3 and C5 positions of the pyrazole ring are inherently more electrophilic due to the influence of the adjacent nitrogen atoms. The electron-withdrawing effect of the vinylsulfonyl group at C4 further depletes electron density at these positions, making them more favorable for attack by nucleophiles.

While specific studies on the modification of the pyrazole ring in this compound are not extensively documented in publicly available literature, the general principles of pyrazole chemistry allow for predictions of its reactivity. Potential transformations could include nucleophilic aromatic substitution at the C5 position, particularly if a suitable leaving group were present. However, without such a group, direct nucleophilic addition to the ring is less common for aromatic systems unless followed by an oxidation step.

Another potential area of reactivity for the pyrazole ring in this compound is metalation. Directed ortho-metalation, guided by a suitable functional group, is a powerful tool for the functionalization of aromatic rings. While the vinylsulfonyl group itself is not a classical directing group for ortho-lithiation, the nitrogen atoms of the pyrazole ring could potentially direct metalation to the C5 position. Subsequent reaction with an electrophile would then introduce a new substituent at this position.

Ring-opening reactions of pyrazoles are also known, though they typically require specific conditions or activating groups that may not be readily applicable to the stable, substituted ring of this compound.

The following table summarizes the expected reactivity of the pyrazole ring in this compound based on general principles of pyrazole chemistry.

| Reaction Type | Position on Pyrazole Ring | Expected Reactivity | Rationale | Potential Transformations |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 | Highly Deactivated | Strong electron-withdrawing effect of the C4-vinylsulfonyl group. | Substitution would require harsh conditions and is generally unfavorable. |

| Nucleophilic Attack | C3 and C5 | Activated | Electron-withdrawing C4-vinylsulfonyl group enhances the electrophilicity of these positions. | Potential for nucleophilic addition-elimination if a leaving group is present at C3 or C5. |

| Metalation | C5 | Plausible | Potential for directed metalation by the pyrazole nitrogens, followed by quenching with an electrophile. | Introduction of various functional groups at the C5 position. |

| Ring Opening | - | Unlikely under standard conditions | The aromatic and substituted nature of the pyrazole ring imparts significant stability. | Would likely require highly specific and energetic conditions. |

Advanced Computational and Mechanistic Studies

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving 1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole. The vinylsulfonyl group is a well-known Michael acceptor, readily undergoing conjugate addition reactions with nucleophiles. rsc.orgnih.gov Computational studies can map the potential energy surface of such reactions, identifying transition states and intermediates, thereby providing a detailed mechanistic pathway.

For instance, the reaction of this compound with a thiol, a biologically relevant nucleophile, can be computationally modeled. rsc.org DFT calculations can be employed to determine the activation energies and reaction energies for the formation of the thioether adduct. These calculations often reveal a stepwise mechanism involving the formation of a carbanionic intermediate stabilized by the sulfonyl group. The pyrazole (B372694) ring, being an electron-rich aromatic system, can influence the electrophilicity of the vinyl group through electronic effects, which can be quantified through computational analysis. researchgate.net

A hypothetical reaction pathway for the Michael addition of a thiol (R-SH) to this compound, as elucidated by quantum chemical calculations, is presented below.

| Step | Description | Calculated Parameter | Hypothetical Value (kcal/mol) |

| 1 | Formation of the initial reactant complex | Complexation Energy | -2.5 |

| 2 | Nucleophilic attack of the thiolate on the β-carbon of the vinyl group | Activation Energy (TS1) | +12.0 |

| 3 | Formation of the carbanionic intermediate | Intermediate Energy | -5.0 |

| 4 | Proton transfer from the thiol to the α-carbon | Activation Energy (TS2) | +3.0 |

| 5 | Formation of the final product | Reaction Energy | -20.0 |

This table is illustrative and based on typical values for Michael additions of thiols to vinyl sulfones as investigated by quantum-chemical computations. rsc.org

Prediction of Reactivity and Selectivity

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory, based on the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is often used to rationalize the reactivity of molecules. researchgate.net For this compound, the LUMO is expected to be localized on the vinylsulfonyl moiety, specifically on the β-carbon, indicating that this is the primary site for nucleophilic attack.

The global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated using DFT to provide a quantitative measure of the molecule's reactivity. dntb.gov.ua These descriptors can be used to compare the reactivity of this compound with other related compounds.

Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions. For example, in cycloaddition reactions involving the vinyl group, DFT calculations can determine the activation barriers for the formation of different possible regioisomers and stereoisomers, thus predicting the major product. mdpi.com

| Descriptor | Definition | Predicted Trend for this compound |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relatively small gap, indicating higher reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate hardness, suggesting a balance between stability and reactivity |

| Electrophilicity Index (ω) | Propensity to accept electrons | High electrophilicity index, indicating a strong electrophilic character |

This table presents predicted trends based on the known electronic properties of vinyl sulfones and pyrazoles.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. eurasianjournals.com The molecule possesses rotational freedom around the C-S bond connecting the pyrazole ring and the sulfonyl group, as well as around the S-C bond of the vinyl group.

Conformational analysis, using methods like potential energy surface scans, can identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly impact its reactivity and interaction with other molecules.

Molecular dynamics simulations provide a time-resolved picture of the molecular motions. msstate.edu By simulating the molecule in a solvent environment, MD can reveal how solvent molecules interact with different parts of the this compound and influence its conformational preferences and dynamics. These simulations can also provide insights into the flexibility of the molecule, which is important for understanding its binding to biological targets. nih.gov

| Parameter | Information Gained from MD Simulations |

| Root Mean Square Deviation (RMSD) | Stability of the molecular conformation over time |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different atomic regions within the molecule |

| Radial Distribution Function (RDF) | Solvation shell structure around specific atoms or functional groups |

| Dihedral Angle Distribution | Preferred rotational conformations of the vinylsulfonyl group relative to the pyrazole ring |

This table outlines the typical parameters analyzed in MD simulations and the insights they provide.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical studies can establish clear structure-reactivity relationships for this compound and its derivatives. By systematically modifying the structure of the molecule in silico and calculating its reactivity descriptors, a quantitative structure-activity relationship (QSAR) can be developed.

For instance, the effect of substituents on the pyrazole ring on the reactivity of the vinylsulfonyl group can be investigated. Electron-donating groups on the pyrazole ring are expected to decrease the electrophilicity of the vinyl group, thus reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups would enhance its reactivity. rsc.org These effects can be quantified by calculating properties such as the Mulliken charges on the atoms of the vinyl group and the HOMO-LUMO energy gap.

These theoretical insights are invaluable for the rational design of new molecules with tailored reactivity. For example, if a lower reactivity is desired to improve selectivity, the pyrazole ring could be functionalized with electron-donating groups.

| Substituent at C5 of Pyrazole | Electronic Effect | Predicted Impact on Vinyl Group Reactivity | Predicted Change in Electrophilicity Index (ω) |

| -NO2 | Electron-withdrawing | Increase | Increase |

| -Cl | Electron-withdrawing | Increase | Increase |

| -H | Reference | - | - |

| -CH3 | Electron-donating | Decrease | Decrease |

| -OCH3 | Electron-donating | Decrease | Decrease |

This table provides a hypothetical structure-reactivity relationship based on the electronic effects of substituents.

Role of 1,3 Dimethyl 4 Vinylsulfonyl 1h Pyrazole in Synthetic Methodologies and Material Science

Building Block in the Construction of Complex Organic Architectures

No specific studies detailing the use of 1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole as a building block in the synthesis of more complex organic molecules were found. While the vinylsulfonyl moiety is a known Michael acceptor and the pyrazole (B372694) ring is a common scaffold, no documented examples of its specific reactivity in cycloadditions, cross-coupling reactions, or multicomponent reactions are available.

Precursor in Polymer Chemistry and Polymerization Reactions

There is no available literature describing the polymerization (e.g., free-radical, anionic, or controlled polymerization) of this compound or its use as a monomer or comonomer in the synthesis of polymers.

Scaffold for the Development of Novel Synthetic Reagents

No research could be identified that utilizes the this compound structure as a foundational scaffold for the development of new synthetic reagents.

Design and Synthesis of Functional Materials Incorporating Pyrazole-Sulfone Motifs

While pyrazole and sulfone motifs are individually important in the design of functional materials, no publications were found that specifically incorporate the this compound unit into materials such as dyes, liquid crystals, or organic electronics.

Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole. Both ¹H and ¹³C NMR spectra would provide crucial data for the complete assignment of all proton and carbon signals, respectively.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the two methyl groups, the pyrazole (B372694) ring proton, and the three protons of the vinyl group. The chemical shifts (δ) and coupling constants (J) would be characteristic of their specific chemical environments. For instance, the protons of the vinyl group (-CH=CH₂) would likely appear as a complex multiplet system due to geminal, cis, and trans couplings.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule, including the two methyl carbons, the three pyrazole ring carbons, and the two carbons of the vinyl group. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. Under standard electron ionization (EI) or electrospray ionization (ESI) conditions, the mass spectrum would exhibit a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), respectively, which would confirm the compound's molecular mass.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is achieved by distinguishing the mass of the target compound from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing characteristic losses of fragments such as the vinyl or sulfonyl groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the various bond vibrations.

Key expected vibrational modes would include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C=C stretching: A band corresponding to the vinyl C=C double bond stretch would be observed around 1640-1620 cm⁻¹.

C-H stretching: Vibrations for the aromatic C-H of the pyrazole ring and the vinylic C-H bonds would be found above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

C-N stretching: Stretching vibrations for the C-N bonds within the pyrazole ring would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for a more complete vibrational analysis.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of this compound in the solid state. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation.

Analysis of a suitable single crystal would reveal the spatial arrangement of the pyrazole ring relative to the vinylsulfonyl substituent. Furthermore, the crystallographic data would provide insights into the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing arrangement. Such information is crucial for understanding the solid-state properties of the compound.

Advanced Chromatographic and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated methods that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. mdpi.comchemicalbook.com

LC-MS, in particular, is a versatile technique for the analysis of pyrazole derivatives. It allows for the separation of the compound from impurities or other components in a mixture, followed by its detection and molecular weight confirmation by the mass spectrometer. These techniques are critical for quality control during synthesis and for various analytical applications.

Future Research Directions and Innovations

Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. nih.govresearchgate.netbenthamdirect.com For the synthesis of 1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole, several green chemistry approaches could be explored to improve upon traditional methods that may involve hazardous reagents and solvents. researchgate.netbenthamdirect.com

Future research could focus on the adoption of alternative energy sources such as microwave and ultrasonic irradiation. nih.govresearchgate.net These techniques have been shown to accelerate reaction rates, improve yields, and often allow for solvent-free conditions in the synthesis of other pyrazole (B372694) derivatives. nih.govresearchgate.net The development of synthetic routes in greener solvents, such as water or bio-based solvents, would also represent a significant advancement. thieme-connect.com Furthermore, the use of recyclable catalysts, including solid-supported catalysts and biocatalysts, could offer a more sustainable and economically viable pathway to this compound. nih.govresearchgate.net

| Green Chemistry Approach | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. | Optimization of microwave parameters for the synthesis of pyrazole rings. nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. | Investigation of sonochemical methods for the formation of the vinylsulfonyl group. |

| Green Solvents | Reduced environmental impact, improved safety profile. | Exploration of aqueous or bio-based solvent systems for the synthesis. thieme-connect.com |

| Recyclable Catalysts | Decreased catalyst waste, cost-effectiveness. | Development of solid-supported or nanocatalysts for pyrazole formation. nih.gov |

Catalyst Development for Chemo- and Regioselective Transformations

The development of advanced catalytic systems is paramount for achieving high chemo- and regioselectivity in the functionalization of this compound. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups onto heterocyclic scaffolds, and this could be a fruitful area of research for the target molecule. rsc.orgresearchgate.net

Future investigations could explore the use of transition metals like palladium, rhodium, or copper to selectively activate and functionalize the C-H bonds of the pyrazole ring. rsc.org This would enable the introduction of a wide range of substituents at specific positions, leading to a diverse library of derivatives with potentially novel properties. Additionally, the development of catalysts for the regioselective aza-Michael addition of pyrazoles to vinyl sulfones is highly relevant. tandfonline.com A silver-catalyzed regioselective aza-Michael addition has been reported for other pyrazoles, offering a pathway to N-sulfonylethylated pyrazoles with high regioselectivity. tandfonline.com Exploring similar catalytic systems for this compound could provide precise control over N-functionalization.

| Catalytic Approach | Target Transformation | Potential Outcomes |

| Transition-Metal-Catalyzed C-H Functionalization | Direct arylation, alkylation, or alkenylation of the pyrazole ring. | Access to a wide range of novel substituted pyrazole derivatives. rsc.orgresearchgate.net |

| Regioselective aza-Michael Addition | Selective N-functionalization of the pyrazole nitrogen atoms. | Controlled synthesis of N-substituted isomers with distinct properties. tandfonline.com |

Integration with Continuous Flow Synthesis and Automation

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. nih.govbohrium.comresearchgate.net The application of continuous flow technology to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. nih.govrsc.orgnih.gov

| Flow Chemistry Aspect | Potential Benefits | Research Focus |

| Multi-step Continuous Flow | Increased efficiency, enhanced safety, and scalability. | Design and optimization of a continuous flow reactor for the complete synthesis. nih.govmtak.hu |

| In-situ Intermediate Generation | Avoidance of isolation and handling of unstable intermediates. | Development of a telescoped process for improved safety and efficiency. nih.gov |

| Process Automation and Control | Improved reproducibility and process optimization. | Integration of real-time analytical tools for automated feedback and control. nih.gov |

Exploration of Novel Reactivity Patterns and Synthetic Applications

The vinylsulfonyl moiety of this compound is a versatile functional group that can participate in a variety of chemical transformations. The exploration of its reactivity could unlock new synthetic applications for this compound. The vinyl sulfone can act as a Michael acceptor and a dienophile in cycloaddition reactions. mdpi.comacs.org

Future research could investigate the participation of this compound in [3+2] cycloaddition reactions with various 1,3-dipoles to construct novel heterocyclic systems. nih.govresearchgate.net The electron-withdrawing nature of the sulfonyl group activates the double bond for such reactions. nih.gov Additionally, the reactivity of the vinyl group in radical reactions and transition-metal-catalyzed cross-coupling reactions could be explored to further functionalize the molecule. The synthesis of pyrazole-sulfone hybrids has been a subject of interest due to their biological activities, suggesting that derivatives of this compound could be valuable in medicinal chemistry. tandfonline.comnih.gov

| Reaction Type | Potential Application | Research Direction |

| [3+2] Cycloaddition Reactions | Synthesis of novel, complex heterocyclic scaffolds. | Investigation of reactions with nitrones, azides, and other 1,3-dipoles. nih.govacs.org |

| Michael Addition Reactions | Introduction of various nucleophiles to the vinyl group. | Exploration of additions of carbon, nitrogen, and oxygen nucleophiles. |

| Cross-Coupling Reactions | Functionalization of the vinyl group. | Application of Heck, Suzuki, and other cross-coupling reactions. |

Q & A

Q. What synthetic methodologies are effective for preparing 1,3-dimethyl-4-(vinylsulfonyl)-1H-pyrazole?

Methodological Answer: The synthesis of substituted pyrazoles often employs multi-component reactions (MCRs) or functionalization of pre-formed pyrazole cores. For example, describes a four-component reaction using arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions to generate highly functionalized pyrazoles . To introduce the vinylsulfonyl group at position 4, a post-synthetic modification strategy is likely required. Sulfonyl groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For instance, highlights copper-catalyzed "click" chemistry for hybrid pyrazole-triazole systems, which could be adapted for sulfonyl group incorporation . Key considerations include:

- Protection of reactive sites : The 1,3-dimethyl groups may require protection during sulfonylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity.

- Temperature control : Exothermic reactions during sulfonylation necessitate gradual reagent addition.

(Basic)

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns. For example, uses DEPT-135 and COSY to assign signals in pyrazole-4-carboxylic acid derivatives, noting deshielding effects from electron-withdrawing groups (e.g., sulfonyl) .

- X-ray Crystallography : SHELX software () can resolve tautomerism or hydrogen-bonding networks, as seen in , where two pyrazole tautomers coexist in a single crystal .

- FT-IR : Stretching frequencies for sulfonyl (S=O, ~1350 cm⁻¹) and vinyl (C=C, ~1650 cm⁻¹) groups validate functionalization.

(Advanced)

Q. How does the vinylsulfonyl group influence reactivity in cross-coupling or conjugation reactions?

Methodological Answer: The vinylsulfonyl moiety acts as a Michael acceptor, enabling thiol- or amine-mediated conjugation. demonstrates that electron-withdrawing groups (e.g., trifluoromethyl) enhance pyrazole bioactivity by modulating electron density . For covalent inhibitor design:

- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., glutathione) via HPLC.

- Computational modeling : Density Functional Theory (DFT) calculations (as in ) predict regioselectivity in nucleophilic attacks .

(Advanced)

Q. What strategies optimize yield when introducing sulfonyl groups to pyrazole rings?

Methodological Answer:

- Pre-activation of sulfonyl reagents : Use sulfonyl chlorides over sulfonic acids for higher electrophilicity.

- Catalysis : employs copper sulfate/sodium ascorbate for azide-alkyne cycloaddition, a strategy adaptable for sulfonyl coupling .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates sulfonylated pyrazoles (see for hybrid compound purification) .

(Advanced)

Q. How can tautomerism in 1H-pyrazole derivatives affect crystallographic and biological outcomes?

Methodological Answer: identifies coexisting 3- and 5-(4-fluorophenyl) tautomers in a single crystal, impacting hydrogen-bonding networks . To analyze tautomerism:

- Variable-temperature NMR : Detect equilibrium shifts.

- Crystallographic refinement (SHELXL) : Assign occupancy ratios for tautomers () .

- Biological assays : Tautomer-specific interactions (e.g., tubulin binding in ) require docking studies to assess conformational preferences .

(Advanced)

Q. What computational approaches predict electronic effects of substituents on pyrazole reactivity?

Methodological Answer:

- DFT Calculations : uses Gaussian09 with B3LYP/6-311++G(d,p) basis sets to map electrostatic potentials and HOMO/LUMO gaps in pyrazole-carboxylic acids .

- Molecular Dynamics (MD) : Simulate solvation effects on sulfonyl group reactivity.

- SAR Analysis : correlates substituent electronegativity (e.g., OCF₃ vs. alkoxy) with antiproliferative activity, guiding substituent selection .

(Basic)

Q. What safety protocols are essential for handling vinylsulfonyl-containing pyrazoles?

Methodological Answer:

- Toxicity Mitigation : notes that bromo-trifluoromethyl pyrazoles require PPE (gloves, goggles) due to inhalation toxicity .

- Waste Disposal : Quench residual sulfonyl chlorides with aqueous NaHCO₃ before disposal.

(Advanced)

Q. Can this compound act as a tubulin polymerization inhibitor, and how does its structure compare to known agents?

Methodological Answer: identifies pyrazole derivatives with 3,4,5-trimethoxyphenyl groups as potent tubulin inhibitors . For this compound:

- Competitive binding assays : Compare IC₅₀ values against colchicine in tubulin polymerization assays.

- Docking simulations : Use AutoDock Vina to model interactions with the colchicine site.

- SAR : The vinylsulfonyl group may mimic the trimethoxy moiety’s steric and electronic profile.

(Advanced)

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Methodological Answer: and highlight graph-set analysis for hydrogen-bond networks . For this compound:

- X-ray data : Identify C=O···H-N or S=O···H-C interactions.

- Thermogravimetric Analysis (TGA) : Correlate melting points with hydrogen-bond density.

(Advanced)

Q. What role could this compound play in designing covalent kinase inhibitors?

Methodological Answer: The vinylsulfonyl group enables covalent binding to cysteine residues in kinase active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.